

Introduction: Bridging Privileged Scaffolds for Modern Drug Discovery

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Compound of Interest

Compound Name: *[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine*

CAS No.: 1803604-58-1

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In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable structural and electronic properties. The thiophene ring is one such "privileged pharmacophore," valued for its versatile biological activities and synthetic accessibility.^{[1][2]} Specifically, the 5-bromothiophene moiety serves as a linchpin for chemical innovation; the bromine atom is not merely a substituent but a reactive handle for introducing molecular diversity through powerful methods like the Suzuki cross-coupling reaction.^{[3][4][5][6][7][8]} This allows for the systematic exploration of a compound's structure-activity relationship (SAR).

When this versatile heterocycle is combined with a cyclobutane ring, a scaffold of significant interest emerges. The cyclobutane motif is far from being a simple saturated linker. Its inherent ring strain forces it into a non-planar, puckered or "butterfly" conformation, which distinguishes it from more flexible alkanes or rigid aromatic rings.^{[9][10][11][12]} In drug design, incorporating a cyclobutane ring can offer several advantages: it can enhance metabolic stability, introduce conformational rigidity to orient pharmacophoric groups precisely, reduce planarity to improve solubility, and serve as a three-dimensional bioisostere for larger or more complex groups.^[13]

Understanding the precise three-dimensional architecture of 5-bromothiophene cyclobutyl scaffolds is therefore paramount for rational drug design. The orientation of the thiophene ring relative to the cyclobutane, the puckering of the four-membered ring, and the spatial arrangement of all substituents dictate how the molecule interacts with its biological target. This guide provides a comprehensive overview of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling—used to elucidate the nuanced structural features of these promising scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation in Solution

NMR spectroscopy is the cornerstone technique for determining the structure of molecules in solution, providing critical insights into atomic connectivity, the chemical environment of nuclei, and through-space proximities that define conformation.

Expertise & Causality: Why NMR is Essential

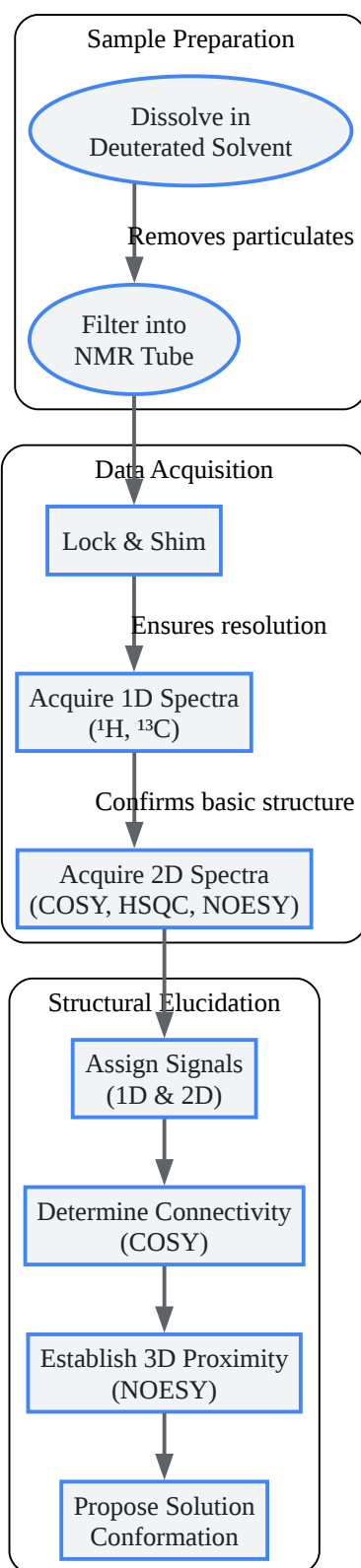
For a 5-bromothiophene cyclobutyl scaffold, a multi-technique NMR approach is not just beneficial; it is necessary.

- ^1H and ^{13}C NMR form the foundation, confirming the presence of key functional groups and providing a census of the proton and carbon environments. The chemical shifts are highly sensitive to the electronic effects of the thiophene ring and the steric environment of the puckered cyclobutane.^[14]
- Two-dimensional (2D) NMR, particularly Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), is used to rigorously establish the bonding network. COSY reveals which protons are coupled (i.e., on adjacent carbons), allowing for the tracing of the cyclobutyl and thiophene spin systems. HSQC correlates each proton directly to its attached carbon, providing unambiguous carbon assignments.
- Nuclear Overhauser Effect Spectroscopy (NOESY) is the key to unlocking the 3D structure in solution. This experiment detects protons that are close in space ($<5 \text{ \AA}$), regardless of whether they are connected through bonds. For this scaffold, NOESY can distinguish

between cis and trans isomers of the cyclobutane ring and reveal the preferred orientation of the thiophene ring relative to its cyclobutyl substituents.[15]

Protocol: A Self-Validating Workflow for NMR Analysis

- Sample Preparation:
 - Step 1: Dissolve ~5-10 mg of the purified 5-bromothiophene cyclobutyl compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Causality: A deuterated solvent is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum. The choice of solvent is critical; it must fully dissolve the compound without reacting with it.
 - Step 2: Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
 - Causality: This removes any particulate matter that could degrade the spectral quality by disrupting the magnetic field homogeneity.
- Data Acquisition:
 - Step 1: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field.
 - Causality: The lock signal corrects for magnetic field drift over time, ensuring stable measurements. Shimming optimizes the field homogeneity across the sample volume, resulting in sharp, well-resolved peaks, which is crucial for accurate coupling constant measurements.
 - Step 2: Acquire a standard ¹H spectrum to assess sample concentration and purity.
 - Step 3: Systematically acquire ¹³C, COSY, HSQC, and NOESY spectra.
 - Causality: This hierarchical approach ensures that the foundational data (¹H, ¹³C) is sound before proceeding to the more complex 2D experiments that rely on this information for interpretation. The NOESY experiment typically requires a longer acquisition time and a specific "mixing time" parameter, which is optimized to detect the desired spatial correlations.



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NMR analysis workflow for structural determination.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides invaluable data on the solution-state conformation, single-crystal X-ray crystallography delivers an unambiguous, high-resolution snapshot of the molecule's structure in the solid state. This technique is considered the "gold standard" for determining the precise three-dimensional arrangement of atoms.

Expertise & Causality: Why X-ray Crystallography is Definitive

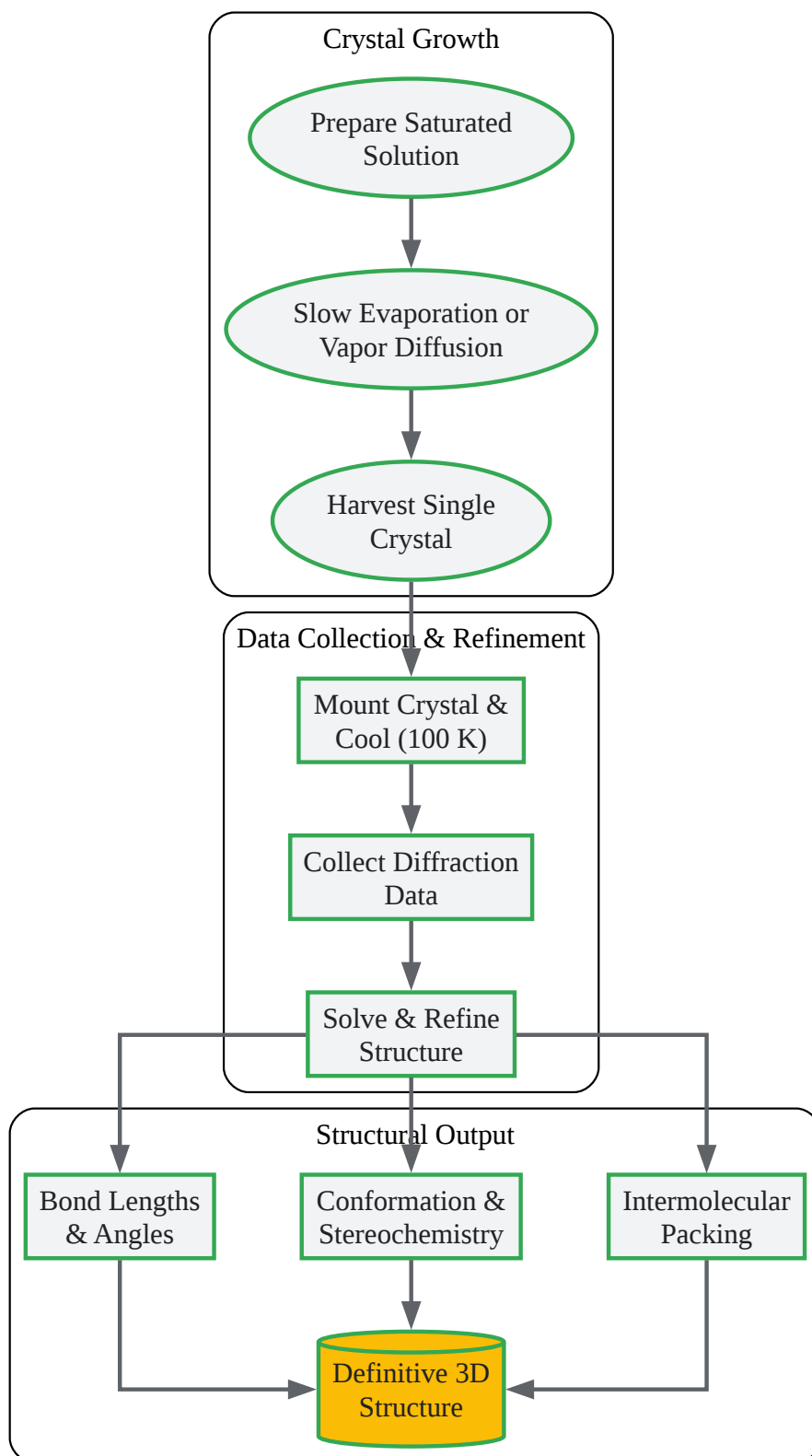
X-ray crystallography provides empirical data on the fundamental parameters of molecular geometry.

- **Bond Lengths and Angles:** It measures the precise distances and angles between atoms, confirming the puckered nature of the cyclobutane ring.[\[16\]](#)[\[17\]](#) The degree of puckering can be quantified and compared across different derivatives.[\[18\]](#)
- **Absolute Stereochemistry:** For chiral molecules, anomalous dispersion methods can be used to determine the absolute configuration without ambiguity.
- **Conformational Details:** The technique definitively reveals the relative orientation of the 5-bromothiophene plane to the cyclobutane ring and establishes whether substituents are in axial or equatorial-like positions.[\[18\]](#)[\[19\]](#)
- **Intermolecular Interactions:** The resulting crystal structure also shows how molecules pack together in the solid state, revealing important non-covalent interactions like hydrogen bonds or π -stacking of the thiophene rings, which can be relevant for material properties and understanding crystal packing forces.[\[15\]](#)

Protocol: A Self-Validating Workflow for X-ray Crystallography

- **Crystal Growth (The Critical Step):**
 - **Step 1:** Select a suitable solvent system in which the compound has moderate solubility.

- Step 2: Use a controlled crystallization technique, such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.
- Causality: The goal is to grow a single, well-ordered crystal of sufficient size (~0.1-0.3 mm) without defects. Slow crystal growth is essential to allow molecules to pack into a regular, repeating lattice. The quality of the crystal directly determines the quality of the diffraction data and the final structure.
- Data Collection and Structure Solution:
 - Step 1: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer.
 - Causality: The cold stream (typically ~100 K) minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
 - Step 2: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
 - Step 3: Process the diffraction data and solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
 - Step 4: Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.
 - Causality: The refinement process is a self-validating system. Statistical indicators like the R-factor are used to quantify the "goodness of fit" between the model and the experimental data, ensuring the final structure is a chemically sensible and statistically sound representation of the molecule.



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X-ray crystallography workflow from crystal to structure.

Data Presentation: Key Structural Parameters

Quantitative data from X-ray crystallography is best summarized in a table. The following represents typical parameters obtained for a substituted cyclobutane ring.

Parameter	Description	Typical Value	Significance
C-C Bond Length	Average C-C bond distance within the cyclobutane ring.	1.55 - 1.57 Å	Longer than in alkanes (~1.53 Å), indicative of ring strain. [13] [17]
Puckering Angle (γ)	The angle defining the deviation of the ring from planarity.	158° - 175°	Quantifies the "butterfly" conformation; a value of 180° would be planar. [18]
Dihedral Angle (ϕ)	Torsion angle between substituents on adjacent carbons.	Varies	Defines the relative orientation of substituents (e.g., axial vs. equatorial).
Transannular Distance	Distance between diagonally opposite carbon atoms (C1...C3).	2.1 - 2.2 Å	Indicates the degree of ring puckering and proximity of substituents. [18]

Computational Modeling: A Synergy of Prediction and Validation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful in silico toolkit that complements experimental data.[\[20\]](#) It allows for the exploration of conformational landscapes, prediction of spectroscopic properties, and analysis of electronic features that are difficult to measure directly.

Expertise & Causality: The Predictive Power of In Silico Methods

- **Conformational Analysis:** Computational models can calculate the relative energies of different cyclobutane puckering conformations and the energy barrier for ring inversion, providing a dynamic picture that complements the static view from X-ray crystallography.[12][19]
- **Spectroscopic Prediction:** DFT methods can accurately predict ^1H and ^{13}C NMR chemical shifts.[7][8] Comparing these predicted spectra to the experimental data serves as a powerful validation of the proposed structure and conformation. Discrepancies can point to environmental effects (like solvent interactions) not captured in the gas-phase model.
- **Electronic Properties:** Calculations can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. This is invaluable for predicting sites of reactivity and understanding how the scaffold might engage in polar interactions with a biological target.

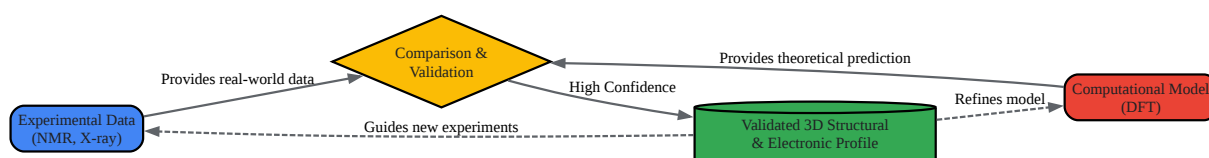
Methodology: A Synergistic and Iterative Workflow

The true power of computational modeling is realized when it is used in concert with experimental techniques.

- **Model Building:** Construct a 3D model of the 5-bromothiophene cyclobutyl scaffold.
- **Geometry Optimization:** Perform a geometry optimization using an appropriate level of theory (e.g., B3LYP functional with a 6-31G* basis set).
 - **Causality:** This process finds the lowest energy (most stable) conformation of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum and not a transition state.
- **Property Calculation:** Using the optimized geometry, calculate desired properties such as NMR chemical shifts, vibrational frequencies, or electronic surfaces.
- **Comparison and Refinement:** Compare the calculated data (e.g., NMR shifts) with the experimental results from NMR and the geometric parameters with those from X-ray

crystallography.

- Causality: A strong correlation between experimental and computed data provides high confidence in the structural assignment. This synergistic loop allows for a more complete and validated understanding of the molecule's structure and behavior.



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Synergistic workflow combining experimental and computational methods.

Conclusion

The structural analysis of 5-bromothiophene cyclobutyl scaffolds is a multi-faceted endeavor that requires the integrated application of advanced analytical techniques. NMR spectroscopy elucidates the molecule's structure and dominant conformation in the solution phase, which is most relevant to its biological activity. X-ray crystallography provides a definitive, high-resolution picture of the solid-state structure, unambiguously defining stereochemistry and geometric parameters. Finally, computational modeling acts as a powerful predictive and validation tool, bridging the experimental data and providing deeper insight into the scaffold's conformational dynamics and electronic nature.

A thorough understanding derived from this synergistic approach is not an academic exercise; it is a prerequisite for success in modern drug discovery. By precisely defining the three-dimensional architecture of these scaffolds, researchers can make informed decisions in the design of new derivatives, optimize their interactions with biological targets, and ultimately accelerate the development of novel and effective therapeutics.

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